4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine
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Overview
Description
4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by an ethyl group at the 4th position, an isopropyl group at the 3rd position, and an amine group at the 5th position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method is the reaction of 4-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid with ammonia or an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles.
Scientific Research Applications
4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-(propan-2-YL)-1H-pyrazol-5-amine
- 4-Ethyl-3-(methyl)-1H-pyrazol-5-amine
- 4-Ethyl-3-(propan-2-YL)-1H-pyrazol-4-amine
Uniqueness
4-Ethyl-3-(propan-2-YL)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups, along with the amine functionality, provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-ethyl-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-4-6-7(5(2)3)10-11-8(6)9/h5H,4H2,1-3H3,(H3,9,10,11) |
InChI Key |
GWGKROXBRGRAJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C(C)C |
Origin of Product |
United States |
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